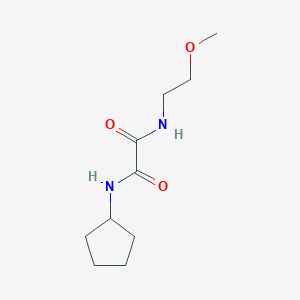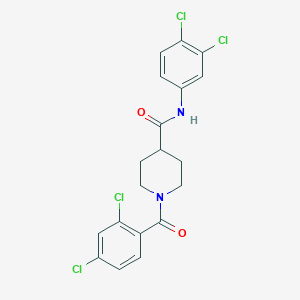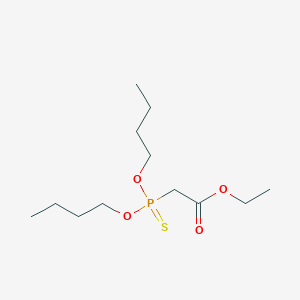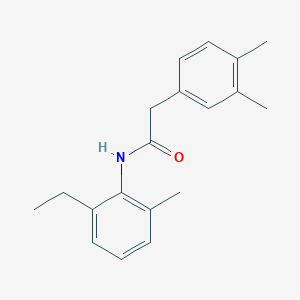
N-cyclopentyl-N'-(2-methoxyethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N'-(2-methoxyethyl)ethanediamide, also known as CYCLOMETHADONE, is a synthetic opioid drug that was first synthesized in the 1960s. It is a potent analgesic that has been used for the treatment of chronic pain. CYCLOMETHADONE is a member of the ethylenediamine class of opioids and is structurally related to methadone.
Mechanism of Action
N-cyclopentyl-N'-(2-methoxyethyl)ethanediamideNE acts as a mu-opioid receptor agonist, similar to other opioids such as morphine and fentanyl. It binds to the mu-opioid receptor and activates it, resulting in the inhibition of pain signals in the central nervous system.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(2-methoxyethyl)ethanediamideNE produces a range of biochemical and physiological effects, including pain relief, sedation, euphoria, and respiratory depression. It also has the potential to cause dependence and addiction, similar to other opioids.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-N'-(2-methoxyethyl)ethanediamideNE has several advantages and limitations for use in lab experiments. Its potency and efficacy make it a useful tool for studying the mu-opioid receptor and its role in pain signaling. However, its potential for addiction and dependence make it a challenging substance to work with, and caution must be taken to ensure proper handling and disposal.
Future Directions
There are several potential future directions for research on N-cyclopentyl-N'-(2-methoxyethyl)ethanediamideNE. One area of interest is the development of new opioid analgesics with improved safety profiles and reduced potential for addiction and dependence. Another area of interest is the development of new opioid maintenance therapies for the treatment of opioid addiction. Finally, further research is needed to fully understand the role of the mu-opioid receptor in pain signaling and to develop new therapies that target this receptor.
Synthesis Methods
N-cyclopentyl-N'-(2-methoxyethyl)ethanediamideNE can be synthesized through a multistep process starting with the reaction of cyclopentanone with ethyl magnesium bromide to form the corresponding alcohol. The alcohol is then converted to the corresponding amine using lithium aluminum hydride. The amine is then reacted with 2-methoxyethyl chloride to form N-cyclopentyl-N'-(2-methoxyethyl)ethanediamideNE.
Scientific Research Applications
N-cyclopentyl-N'-(2-methoxyethyl)ethanediamideNE has been extensively studied for its analgesic properties. It has been shown to be effective in the treatment of chronic pain, including cancer pain, neuropathic pain, and pain associated with sickle cell disease. N-cyclopentyl-N'-(2-methoxyethyl)ethanediamideNE has also been studied for its potential use as an opioid maintenance therapy, similar to methadone.
properties
IUPAC Name |
N'-cyclopentyl-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-15-7-6-11-9(13)10(14)12-8-4-2-3-5-8/h8H,2-7H2,1H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCRGNITZAVPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)

![N-[1-(1'-ethyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5232868.png)
![1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B5232869.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5232880.png)
![2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]](/img/structure/B5232881.png)


![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
![2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5232909.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5232943.png)
![1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene](/img/structure/B5232958.png)